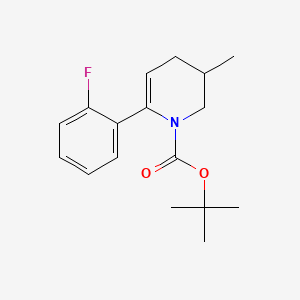
N-(4-Fluoro-2-methoxy-5-nitrophenyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Fluoro-2-methoxy-5-nitrophenyl)formamide is an organic compound with the molecular formula C8H7FN2O4 It is characterized by the presence of a fluoro, methoxy, and nitro group attached to a phenyl ring, along with a formamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-2-methoxy-5-nitrophenyl)formamide typically involves the nitration of 4-fluoro-2-methoxyaniline followed by formylation. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring . The resulting 4-fluoro-2-methoxy-5-nitroaniline is then reacted with formic acid or formic anhydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Fluoro-2-methoxy-5-nitrophenyl)formamide can undergo various chemical reactions, including:
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Substitution: Strong nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4-Fluoro-2-methoxy-5-aminophenylformamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-Fluoro-2-methoxy-5-nitrophenyl)formamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(4-Fluoro-2-methoxy-5-nitrophenyl)formamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the fluoro, methoxy, and nitro groups can influence its binding affinity and specificity towards different molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Fluoro-2-methoxy-5-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a formamide group.
N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide: Similar structure with different positions of the substituents.
Uniqueness
N-(4-Fluoro-2-methoxy-5-nitrophenyl)formamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of the formamide group can influence its reactivity and interactions with other molecules compared to similar compounds with different functional groups .
Propriétés
Formule moléculaire |
C8H7FN2O4 |
|---|---|
Poids moléculaire |
214.15 g/mol |
Nom IUPAC |
N-(4-fluoro-2-methoxy-5-nitrophenyl)formamide |
InChI |
InChI=1S/C8H7FN2O4/c1-15-8-2-5(9)7(11(13)14)3-6(8)10-4-12/h2-4H,1H3,(H,10,12) |
Clé InChI |
ITYYAINPUOKSDE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1NC=O)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-Hexoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13931310.png)



![N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B13931332.png)

![N,N-dimethyl-1-[5-[[(3-methyliminothiomorpholin-2-ylidene)amino]oxymethyl]furan-2-yl]methanamine](/img/structure/B13931347.png)


![6-Chloro-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B13931367.png)


